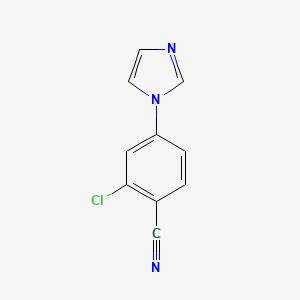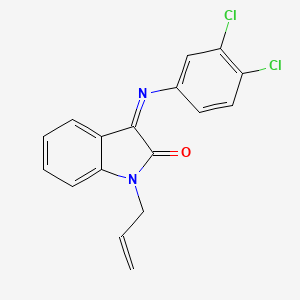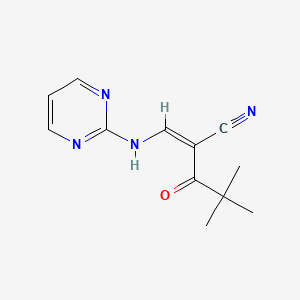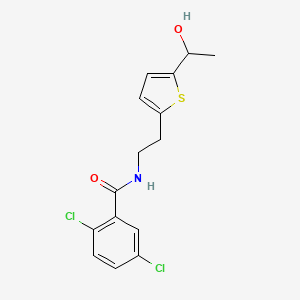
(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The chemical compound has been synthesized through various techniques. One such method involves a one-pot multistep Bohlmann-Rahtz heteroannulation reaction, achieving synthesis in a sequence of steps that provide total regiocontrol (Bagley et al., 2005). Another approach for its synthesis utilizes palladium-catalyzed coupling reactions and condensation reactions for the formation of oxazole moieties (Kelly & Lang, 1995).
Structural Analysis : Detailed structural and molecular studies have been conducted on derivatives of this compound. For example, a study characterized the structure of a related compound by X-ray diffraction studies, revealing the piperidine ring in chair conformation and the geometry around the sulfur atom as distorted tetrahedral. This structure also exhibits inter- and intramolecular hydrogen bonds (Naveen et al., 2015).
Chemical Properties and Interactions : Some studies have focused on understanding the molecular interactions of related compounds with biological receptors. For instance, research on a structurally similar antagonist revealed insights into its binding interaction with the CB1 cannabinoid receptor, suggesting the N1 aromatic ring moiety's role in steric binding interaction (Shim et al., 2002).
Applications in Drug Development and Disease Treatment
Antioxidant Properties : Certain analogs of this compound, possessing a free radical scavenger group, have shown potential in protecting cells against oxidative stress. This suggests their application in preventing diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Antiproliferative Activity : Derivatives of this chemical have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, indicating the potential of these compounds as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity : The compound and its derivatives have also been evaluated for their antibacterial activity. For example, new pyridine derivatives exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).
Propiedades
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-15-19(16(2)29-22-15)30(27,28)25-9-6-17(7-10-25)20(26)24-13-11-23(12-14-24)18-5-3-4-8-21-18/h3-5,8,17H,6-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVEADNFZQLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide](/img/structure/B2866599.png)
![(Z)-3-allyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2866601.png)
![2-[[1-(3-Chloropyridin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2866604.png)
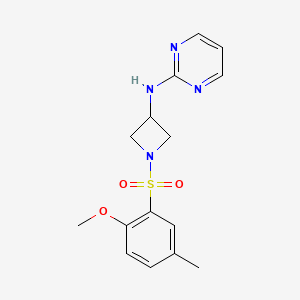
![N-(4-methoxy-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2866609.png)
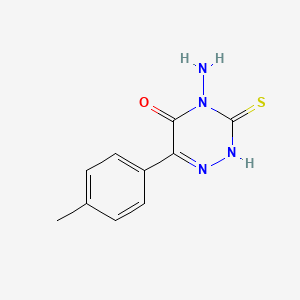
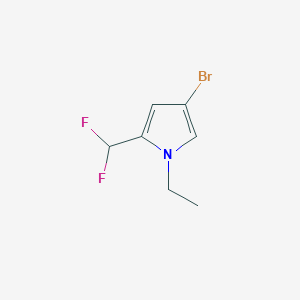
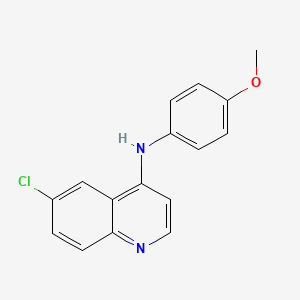
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2866616.png)
